4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” belongs to a class of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with bifunctional synthetic equivalents or the construction of a heterocyclic structure by the method of multicomponent reactions . For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its heterocyclic nature. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of azoloazine . Azoloazines are of great practical importance and are similar to the natural heterocycles purines and pyrimidines .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants. For example, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Scientific Research Applications
Imaging Agents in Parkinson's Disease
The synthesis of [11C]HG-10-102-01 , involving a compound with a similar morpholine structure, has shown potential as a PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. The tracer was prepared through O-[11C]methylation and exhibited high radiochemical yield and purity, suggesting its utility in neurodegenerative disease research (Wang et al., 2017).
Heterocyclic Synthesis
Research into the conversions of 2-(2-Oxo Cyclohexylcarbonyl)Benzoic Acid Derivatives led to the synthesis of compounds with pyrazolo and pyrimidine rings, demonstrating the chemical versatility of similar compounds in creating heterocyclic structures, which are significant in medicinal chemistry (Wolf et al., 2005).
Anticancer and Anti-Inflammatory Applications
A study on thioxopyrimidine derivatives highlighted the synthesis of novel compounds incorporating a (thio)pyrimidine moiety, which showed potential for further pharmacological evaluation. This research exemplifies the interest in pyrimidine derivatives for their biological activities, potentially relevant to compounds with similar structures (Ho & Suen, 2013).
GPR39 Agonists
Another study identified kinase inhibitors with morpholine components as novel GPR39 agonists. This research suggests that compounds with a morpholine ring can play a significant role in modulating G protein-coupled receptors, offering insights into the therapeutic potential of similar chemicals (Sato et al., 2016).
Antibacterial Drug Metabolism
The metabolism of FYL-67 , an oxazolidinone antibacterial drug with a structure related to morpholine, was explored, providing important insights into the biotransformation of such compounds. This study is relevant for understanding the pharmacokinetics and metabolic pathways of new antibacterial agents (Sang et al., 2016).
Future Directions
The future directions for this compound could involve further exploration of its biological activity and potential therapeutic applications. Nitrogenous heterocycles like this compound are currently of great practical importance due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Properties
IUPAC Name |
4-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-11-8-12(17)2-3-14(11)22-16-13(9-20-22)15(18-10-19-16)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWABDCJFAJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.